molecular formula C13H9Br2N3O4 B303609 Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B303609
M. Wt: 431.04 g/mol
InChI Key: FPPTVAKOAVFKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, commonly known as DPP4 inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and inflammation.

Mechanism of Action

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate works by inhibiting the activity of dipeptidyl peptidase-4 (DPP4). DPP4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion. By inhibiting DPP4, methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that DPP4 inhibitors can increase insulin secretion, improve glucose tolerance, and reduce inflammation. Additionally, DPP4 inhibitors have been shown to have anti-cancer properties, making them potential candidates for the treatment of various cancerous diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using DPP4 inhibitors in lab experiments is the potential for off-target effects. DPP4 inhibitors can affect other enzymes in addition to DPP4, leading to unintended effects.

Future Directions

There are several future directions for the research and development of methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One potential direction is the development of more potent and selective DPP4 inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPP4 inhibitors. Finally, DPP4 inhibitors may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be synthesized by a multistep process. The first step involves the reaction of 2,4-dibromobenzaldehyde with malononitrile to form 2,4-dibromo-1,3-cyclohexanedione. The second step involves the reaction of 2,4-dibromo-1,3-cyclohexanedione with hydrazine hydrate to form 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrazide. The final step involves the reaction of 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrazide with methyl chloroformate to form methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of diabetes. DPP4 inhibitors have been shown to increase insulin secretion and improve glucose tolerance in diabetic patients. Additionally, DPP4 inhibitors have been shown to have anti-inflammatory and anti-cancer properties, making them potential candidates for the treatment of various inflammatory and cancerous diseases.

properties

Product Name

Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Molecular Formula

C13H9Br2N3O4

Molecular Weight

431.04 g/mol

IUPAC Name

methyl 5-(2,4-dibromophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C13H9Br2N3O4/c1-22-13(21)10-8-9(16-17-10)12(20)18(11(8)19)7-3-2-5(14)4-6(7)15/h2-4,8-9,16H,1H3

InChI Key

FPPTVAKOAVFKQV-UHFFFAOYSA-N

SMILES

COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Br

Canonical SMILES

COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.